N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide
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Overview
Description
N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide is an organic compound with a complex structure that includes both chlorophenyl and phenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide typically involves the reaction of 2-chlorophenylpropan-2-amine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: Shares structural similarities but has different functional groups and biological activities.
Chloramphenicol: An antibiotic with a similar chlorophenyl group but different overall structure and function.
Uniqueness
N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
79998-56-4 |
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Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)propan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,14-10-6-7-11-15(14)18)19-16(20)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,20) |
InChI Key |
XVKNWSZYFORCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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